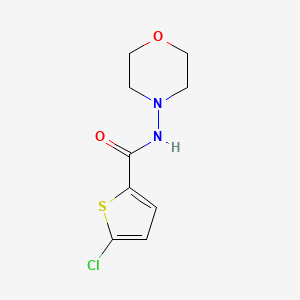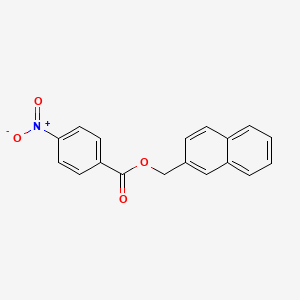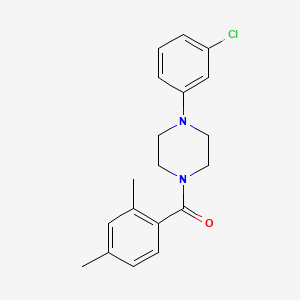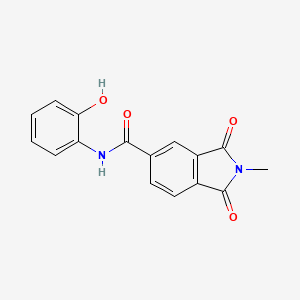![molecular formula C16H18O5 B5861458 isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5861458.png)
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as EACA, is a chemical compound that is widely used in scientific research. It is a derivative of coumarin, a natural compound found in many plants. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood, but it is believed to be related to its ability to interact with cellular proteins and enzymes. It has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to inhibit the growth of certain cancer cells and to induce apoptosis, or programmed cell death.
Advantages and Limitations for Lab Experiments
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several advantages for use in lab experiments, including its stability and solubility in organic solvents. It is also relatively easy to synthesize and purify. However, one limitation is that it can be toxic at high concentrations, so care must be taken when handling it.
Future Directions
There are several future directions for research on isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a fluorescent probe for imaging in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity issues.
In conclusion, isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a valuable tool for scientific research, with various biochemical and physiological effects. Its stability, solubility, and ease of synthesis make it a popular choice for lab experiments. Further research is needed to fully understand its potential as a drug candidate and to identify any limitations or toxicity issues.
Synthesis Methods
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This involves reacting 4-ethyl-2-oxo-2H-chromen-7-carboxaldehyde with isopropyl acetate in the presence of a base catalyst. The resulting product is isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which can be purified using standard methods.
Scientific Research Applications
Isopropyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been used in various scientific research applications, including as a fluorescent probe for imaging and as a substrate for enzyme assays. It has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.
properties
IUPAC Name |
propan-2-yl 2-(4-ethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-11-7-15(17)21-14-8-12(5-6-13(11)14)19-9-16(18)20-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZWWTXADSVHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propan-2-yl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861377.png)
![4-fluoro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5861382.png)

![3-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5861390.png)




![4-methyl-1-[(5-phenyl-2H-tetrazol-2-yl)acetyl]piperidine](/img/structure/B5861424.png)




